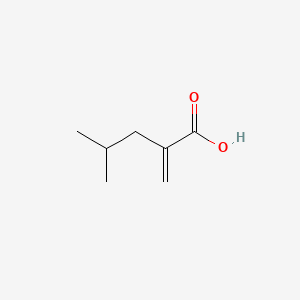

4-methyl-2-methylidenepentanoic acid

Description

Structure

3D Structure

Properties

IUPAC Name |

4-methyl-2-methylidenepentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O2/c1-5(2)4-6(3)7(8)9/h5H,3-4H2,1-2H3,(H,8,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XQIHFGYUMFFCFG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(=C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20179747 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

25044-10-4 | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025044104 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Methyl-2-methylene valeric acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20179747 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-2-methylidenepentanoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 4 Methyl 2 Methylidenepentanoic Acid

Established Synthetic Routes to 4-Methyl-2-methylidenepentanoic Acid

Traditional methods for the synthesis of this compound often rely on foundational organic reactions, including thermal elimination and the functionalization of carboxylic acid precursors.

A direct and established method for the synthesis of this compound is the thermal dehydration of 2-(hydroxymethyl)-4-methylpentanoic acid. This reaction typically involves heating the starting material, often in the presence of a catalytic amount of a strong acid, to facilitate the elimination of a water molecule and form the desired carbon-carbon double bond. For instance, heating 2-(hydroxymethyl)-4-methylpentanoic acid with a few drops of 85% phosphoric acid at high temperatures (e.g., 220 °C) can yield this compound. rsc.org The mechanism of this acid-catalyzed dehydration generally proceeds through the protonation of the hydroxyl group, forming a good leaving group (water), followed by the removal of a proton from an adjacent carbon to form the alkene. researchgate.net

The efficiency of this process can be influenced by the reaction temperature and the choice of catalyst. While strong mineral acids are effective, the use of solid acid catalysts is being explored as a greener alternative, offering advantages in terms of separation and reusability. researchgate.netresearchgate.netaiche.orgrsc.orgnih.gov The general principle of dehydrating β-hydroxy acids to their corresponding α,β-unsaturated counterparts is a fundamental transformation in organic synthesis. youtube.com

Table 1: Examples of Thermal Dehydration for the Synthesis of α,β-Unsaturated Carboxylic Acids This table presents data for the synthesis of α,β-unsaturated carboxylic acids via thermal dehydration of β-hydroxy acids, including a specific example for the target compound.

| Starting Material | Catalyst/Conditions | Product | Yield | Reference |

|---|---|---|---|---|

| 2-(Hydroxymethyl)-4-methylpentanoic acid | 85% Phosphoric acid, 220 °C | This compound | Not specified | rsc.org |

| 3-Hydroxybutanoic acid | Acid catalyst, heat | Crotonic acid | 62% | nih.gov |

| Secondary Alcohols (general) | Hydrothermal conditions (water as catalyst) | Alkenes | Kinetics studied | researchgate.netelsevierpure.com |

Another set of established methods involves the functionalization of carboxylic acids or their derivatives. These strategies can include the conversion of a carboxylic acid into a more reactive species to facilitate the introduction of the methylidene group. One common approach is the Fischer esterification, where the carboxylic acid is converted to an ester in the presence of an alcohol and an acid catalyst. masterorganicchemistry.com While not a direct route to the final product, this can be a key step in a multi-step synthesis.

The synthesis of α,β-unsaturated carboxylic acids can also be achieved from the corresponding aldehydes through oxidation. ncert.nic.in For instance, the corresponding aldehyde to this compound could be oxidized to the target carboxylic acid. Additionally, the aldol (B89426) condensation of aldehydes and ketones can produce β-hydroxy carbonyl compounds, which can then be dehydrated to form α,β-unsaturated carbonyls. youtube.comncert.nic.in

Emerging and Advanced Synthetic Strategies for α,β-Unsaturated Carboxylic Acids

More recent and advanced synthetic methodologies offer greater efficiency, selectivity, and functional group tolerance. These often involve the use of transition-metal catalysts and sophisticated organocatalytic systems.

Transition-metal catalysis has emerged as a powerful tool for the synthesis of α,β-unsaturated carboxylic acids. Catalysts based on rhodium and ruthenium have shown significant promise in this area. For example, rhodium(I)-catalyzed carboxylation of alkenylboronic esters with carbon dioxide provides a route to α,β-unsaturated carboxylic acids. nih.govacs.org This method is advantageous as the boronic ester precursors are readily accessible.

Ruthenium catalysts, particularly Grubbs-type catalysts, are well-known for their utility in olefin metathesis. Cross-metathesis reactions using these catalysts can be employed to synthesize α,β-unsaturated esters, which can then be hydrolyzed to the corresponding carboxylic acids. researchgate.netorganic-chemistry.orgnih.govnih.govresearchgate.net Cobalt-catalyzed asymmetric hydrogenation of α,β-unsaturated carboxylic acids has also been developed, offering high enantioselectivity for the synthesis of chiral carboxylic acids. nih.gov

Table 2: Examples of Transition-Metal Catalyzed Synthesis of α,β-Unsaturated Carboxylic Acids and Their Derivatives This table presents data for the synthesis of α,β-unsaturated carboxylic acids and their esters using various transition-metal catalysts.

| Starting Material(s) | Catalyst | Product Type | Key Features | Reference |

|---|---|---|---|---|

| Alkenylboronic esters, CO2 | Rhodium(I) complex | α,β-Unsaturated carboxylic acid | Good yields, mild conditions | nih.gov |

| Unsaturated fatty acid derivative, methyl acrylate (B77674) | Ruthenium (Grubbs catalyst) | α,β-Unsaturated ester | High turnover number | researchgate.net |

| α,β-Unsaturated carboxylic acids | Cobalt complex with chiral diphosphine ligand | Chiral carboxylic acid (via hydrogenation) | High enantioselectivity (>99% ee) | nih.gov |

Achieving chemo- and regioselectivity is a critical challenge in the synthesis of complex molecules like this compound. Organocatalysis has emerged as a powerful strategy for controlling selectivity in the formation of α,β-unsaturated systems. Chiral amines and other small organic molecules can catalyze reactions with high levels of stereocontrol, leading to the synthesis of chiral products. rsc.orgrsc.orgacs.org For example, organocatalytic Michael-cyclization cascades have been developed for the synthesis of chiral γ-lactols from 4-oxa-α,β-unsaturated carboxylic acids and aldehydes. rsc.orgrsc.org

The regioselective synthesis of β,γ-unsaturated amides from unactivated alkenes has also been reported, which can be a precursor for the corresponding α,β-unsaturated isomers through controlled isomerization. nih.govacs.org The development of novel catalysts and reaction conditions that allow for the precise installation of functional groups is an active area of research. acs.orgunison.mx

Green Chemistry Principles in the Synthesis of this compound

The principles of green chemistry, which focus on designing chemical processes that are environmentally benign, are increasingly being applied to the synthesis of fine chemicals. Key metrics in green chemistry include atom economy and the E-factor (Environmental Factor), which measures the amount of waste produced per unit of product. wiley-vch.descranton.edumonash.edu

In the context of synthesizing this compound, green approaches could involve the use of heterogeneous catalysts that can be easily recovered and reused, such as solid acids for dehydration reactions. researchgate.netrsc.org The use of water as a solvent, where possible, is also a key aspect of green chemistry. researchgate.netelsevierpure.com Furthermore, catalytic routes, such as those involving transition metals, often offer higher atom economy compared to stoichiometric reactions. wiley-vch.de

Table 3: Green Chemistry Metrics for Synthetic Reactions This table provides a conceptual comparison of green chemistry metrics for different types of reactions relevant to the synthesis of α,β-unsaturated carboxylic acids.

| Reaction Type | General Atom Economy | Potential for Green Solvents | Catalyst Reusability | Reference |

|---|---|---|---|---|

| Stoichiometric Dehydration (e.g., using P2O5) | Low to Moderate | Often requires organic solvents | Low | wiley-vch.de |

| Catalytic Dehydration (e.g., solid acids) | High | Can be adapted for greener solvents or solvent-free conditions | High | researchgate.netrsc.org |

| Transition-Metal Catalyzed Carbonylation | High | Dependent on catalyst system | Moderate to High (with catalyst recovery) | nih.gov |

| Organocatalytic Reactions | Variable | Often compatible with greener solvents | Moderate to High (with catalyst recovery) | rsc.orgrsc.org |

Chemical Transformations and Derivatization of 4 Methyl 2 Methylidenepentanoic Acid

Transformations of the Carboxylic Acid Group to Other Functionalities

The carboxylic acid group of 4-methyl-2-methylidenepentanoic acid is a versatile functional handle that allows for a variety of chemical transformations. These modifications can be used to synthesize a range of derivatives with tailored properties for various applications, including the development of new monomers and polymers.

Amidation and Imide Formation from this compound Derivatives

The conversion of carboxylic acids and their ester derivatives into amides is a fundamental transformation in organic synthesis. For derivatives of this compound, such as its methyl ester, amidation can be achieved by reaction with an amine. This reaction typically involves heating the ester with an excess of the desired amine, often in a solvent like methanol (B129727) or ethanol. The reaction proceeds via nucleophilic acyl substitution, where the amine displaces the alkoxy group of the ester to form the more stable amide bond.

For instance, the direct amidation of a methyl ester with a diamine like ethylenediamine can be performed under reflux conditions. researchgate.net While direct amidation of the carboxylic acid is possible, it often requires coupling agents such as dicyclohexylcarbodiimide (DCC) to activate the carboxyl group, facilitating the attack by the amine. The synthesis of imides typically involves a two-step process, starting with the formation of an amide from a dicarboxylic acid derivative, followed by an intramolecular cyclization, often at elevated temperatures, to form the imide ring.

Table 1: General Conditions for Amidation Reactions

| Starting Material | Reagent | Typical Conditions | Product |

|---|---|---|---|

| Carboxylic Acid Ester | Primary or Secondary Amine | Heat, often with solvent (e.g., MeOH, EtOH) | Amide |

Reduction to Primary Alcohols and Further Derivatives

The carboxylic acid functionality can be reduced to a primary alcohol, yielding (4-methyl-2-methylidenepent-1-yl)methanol. This transformation requires potent reducing agents due to the low reactivity of the carboxyl group.

Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for this purpose. docbrown.info The reaction is typically carried out in a dry, aprotic solvent such as diethyl ether or tetrahydrofuran (THF). docbrown.info The process involves the nucleophilic attack of hydride ions (:H⁻) from LiAlH₄ on the carbonyl carbon of the carboxylic acid. docbrown.info A subsequent hydrolysis step with water is necessary to liberate the primary alcohol from the intermediate aluminum alkoxide complex. docbrown.info It is important to note that milder reducing agents like sodium borohydride (NaBH₄) are generally not strong enough to reduce carboxylic acids to alcohols.

Alternative, milder methods for this reduction are also being explored. Biocatalysis, using whole cells of microorganisms like the fungus Syncephalastrum racemosum, has been shown to reduce various carboxylic acids to their corresponding primary alcohols in an aqueous medium at room temperature. polimi.it Another modern approach involves the use of pinacolborane (HBpin), which can achieve the deoxygenative hydroboration of carboxylic acids under solvent-free and catalyst-free conditions to afford primary alcohols. researchgate.net

Table 2: Comparison of Reducing Agents for Carboxylic Acids

| Reducing Agent | Typical Solvent | Conditions | Key Features |

|---|---|---|---|

| Lithium aluminum hydride (LiAlH₄) | Dry Ether or THF | Anhydrous, followed by aqueous workup | Powerful, non-selective, reacts with water docbrown.info |

| Pinacolborane (HBpin) | Solvent-free | Elevated temperature (e.g., 100°C) | Metal-free, mild, sustainable researchgate.net |

Polymerization and Oligomerization Studies

The presence of a vinyl group makes this compound and its esters suitable monomers for addition polymerization. This allows for the synthesis of various polymeric structures, including homopolymers and copolymers, with potential applications in diverse fields.

Free Radical Polymerization of this compound and Its Esters

Free radical polymerization (FRP) is a widely used method for producing high molecular weight polymers from vinyl monomers. uliege.be The process is typically initiated by the decomposition of a radical initiator, such as an alkyl peroxide or an azo compound, which generates free radicals. researchgate.net These radicals then add to the double bond of the monomer, initiating a chain reaction that leads to the formation of long polymer chains.

For monomers like this compound esters, FRP can be initiated thermally or through redox systems. researchgate.net For example, redox initiation using a combination of an alkylperoxide and a cobalt salt can facilitate polymerization at lower temperatures. researchgate.net The polymerization proceeds via a classic chain growth mechanism, involving initiation, propagation, and termination steps, to produce polymers with a carbon-carbon backbone. uliege.be The reactivity of such monomers in FRP is influenced by the substituents on the double bond, which affect the stability of the propagating radical.

Controlled/Living Polymerization Techniques for Derived Monomers

To achieve better control over polymer architecture, molecular weight, and molecular weight distribution, controlled/living polymerization techniques are employed. These methods, also known as reversible-deactivation radical polymerizations (RDRP), minimize irreversible termination reactions that are common in conventional FRP. mdpi.com

Key RDRP techniques applicable to monomers derived from this compound include:

Nitroxide-Mediated Polymerization (NMP): This method uses nitroxide radicals to reversibly cap the growing polymer chains, establishing an equilibrium between active and dormant species. mdpi.com

Atom Transfer Radical Polymerization (ATRP): ATRP involves a reversible redox process catalyzed by a transition metal complex, typically copper, which activates and deactivates the polymer chains through halogen atom transfer. mdpi.com

Reversible Addition-Fragmentation chain-Transfer (RAFT) Polymerization: RAFT polymerization utilizes a dithioester or similar chain transfer agent to mediate the polymerization. This technique is highly versatile and tolerant of a wide range of functional groups and monomers. researchgate.netnih.gov

These controlled methods allow for the synthesis of well-defined polymers, including block copolymers and other complex architectures, by enabling sequential monomer addition. researchgate.net

Synthesis of Homopolymers and Copolymers Incorporating this compound Units

Using the polymerization techniques described above, both homopolymers and copolymers can be synthesized.

Homopolymers: A homopolymer of this compound or its ester would consist of repeating units of this single monomer. The synthesis would involve polymerizing the monomer in the presence of an initiator under appropriate conditions.

Copolymers: Copolymers are formed by polymerizing two or more different monomers together. Monomers derived from this compound can be copolymerized with a variety of common vinyl monomers, such as styrene, methyl methacrylate (MMA), or acrylates. researchgate.net This approach allows for the creation of materials with properties that combine the characteristics of the constituent monomers. For example, incorporating units of this compound into a copolymer with MMA could introduce specific functionalities or alter the physical properties of the resulting material. nih.gov The synthesis of such copolymers can be achieved through both free radical and controlled polymerization methods, enabling the production of random, alternating, or block copolymers depending on the technique and reaction conditions used. researchgate.net

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| (4-methyl-2-methylidenepent-1-yl)methanol |

| Dicyclohexylcarbodiimide (DCC) |

| Diethyl ether |

| Ethanol |

| Ethylenediamine |

| Lithium aluminum hydride (LiAlH₄) |

| Methanol |

| Methyl methacrylate (MMA) |

| Pinacolborane (HBpin) |

| Sodium borohydride (NaBH₄) |

| Styrene |

Spectroscopic and Structural Elucidation of 4 Methyl 2 Methylidenepentanoic Acid and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework of an organic molecule. Predicted NMR data provides a theoretical but scientifically grounded insight into the electronic environment of the protons and carbons within 4-methyl-2-methylidenepentanoic acid.

The predicted ¹H NMR spectrum of this compound offers a detailed map of its proton environments. The most distinct signals are anticipated for the olefinic protons of the methylidene group (=CH₂), which are expected to appear as two separate signals in the downfield region, typically between 5.5 and 6.5 ppm. This separation is due to their different spatial relationships with the other substituents on the double bond.

The aliphatic protons would present signals further upfield. The single proton at the chiral center (C4) is expected to be a multiplet due to coupling with the neighboring methylene (B1212753) and methyl protons. The methylene protons adjacent to the chiral center (C3) would likely appear as a complex multiplet. The two methyl groups attached to C4, being diastereotopic, are predicted to show distinct signals, likely doublets, in the upfield region, typically around 0.9-1.2 ppm. The acidic proton of the carboxyl group is expected to produce a broad singlet, the chemical shift of which can vary significantly depending on the solvent and concentration.

Predicted ¹H NMR Data for this compound Disclaimer: The following data is predicted and has not been experimentally verified.

| Proton Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|

| =CH₂ (a) | ~6.2 | s |

| =CH₂ (b) | ~5.7 | s |

| -CH₂- | ~2.3 | d |

| -CH- | ~2.5 | m |

| -CH₃ (diastereotopic a) | ~0.95 | d |

| -CH₃ (diastereotopic b) | ~0.93 | d |

The predicted ¹³C NMR spectrum is crucial for identifying all the unique carbon atoms in this compound. The carboxyl carbon is the most deshielded, with a predicted chemical shift in the range of 170-185 ppm. The sp² hybridized carbons of the methylidene group are expected to have signals between 120 and 145 ppm.

The sp³ hybridized carbons of the isobutyl group will appear in the upfield region of the spectrum. The chiral carbon (C4) and the adjacent methylene carbon (C3) are predicted to have signals in the range of 25-50 ppm. The two diastereotopic methyl carbons would show distinct signals, reinforcing the presence of a chiral center.

Predicted ¹³C NMR Data for this compound Disclaimer: The following data is predicted and has not been experimentally verified.

| Carbon Assignment | Predicted Chemical Shift (ppm) |

|---|---|

| -COOH | ~172 |

| =C< | ~142 |

| =CH₂ | ~128 |

| -CH₂- | ~45 |

| -CH- | ~28 |

| -CH₃ (diastereotopic a) | ~22.5 |

While experimental data is unavailable, advanced NMR techniques would be instrumental in confirming the structure of this compound. Distortionless Enhancement by Polarization Transfer (DEPT) experiments would differentiate between CH, CH₂, and CH₃ groups. A DEPT-135 spectrum, for instance, would show positive signals for CH and CH₃ carbons and negative signals for CH₂ carbons, while quaternary carbons would be absent.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a powerful technique for identifying the functional groups present in a molecule. Although an experimental IR spectrum for this compound is not available, the expected characteristic absorption bands can be predicted based on its structure.

The IR spectrum of this compound would be dominated by absorptions corresponding to its carboxylic acid and alkene functional groups. A very broad absorption band is expected in the region of 2500-3300 cm⁻¹ due to the O-H stretching of the hydrogen-bonded carboxylic acid.

The carbonyl (C=O) stretching vibration of the carboxylic acid is anticipated to produce a strong, sharp peak in the region of 1700-1725 cm⁻¹. The presence of conjugation with the adjacent C=C double bond may shift this absorption to a slightly lower wavenumber. The carbon-carbon double bond (C=C) stretching of the methylidene group would likely appear as a medium-intensity band around 1640-1650 cm⁻¹. Additionally, the out-of-plane bending vibration for the =CH₂ group is expected to produce a strong absorption near 910 cm⁻¹.

Predicted Key IR Absorptions for this compound

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Carboxylic Acid O-H | Stretch | 2500-3300 | Broad, Strong |

| Carbonyl C=O | Stretch | 1700-1725 | Strong |

| Alkene C=C | Stretch | 1640-1650 | Medium |

| Alkene =C-H | Stretch | 3080-3100 | Medium |

| Alkene =CH₂ | Bend (out-of-plane) | ~910 | Strong |

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which aids in its structural elucidation. For this compound (C₇H₁₂O₂), the molecular weight is 128.17 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 128.

The fragmentation pattern would be influenced by the functional groups present. A common fragmentation for carboxylic acids is the loss of the carboxyl group as COOH (45 Da) or the loss of CO₂ (44 Da) followed by the loss of a hydrogen atom. Alpha-cleavage adjacent to the carbonyl group could lead to the loss of the isobutyl radical (C₄H₉, 57 Da), resulting in a fragment at m/z 71. Another prominent fragmentation pathway for acrylic acids involves McLafferty rearrangement if a gamma-hydrogen is available. In this case, the molecule could undergo cleavage to generate characteristic fragment ions. The isobutyl group itself can fragment, leading to the loss of a methyl group (15 Da) or an isopropyl group (43 Da).

Table of Compound Names

| Compound Name |

|---|

| This compound |

| (E)-4-methylpent-2-enoic acid |

| 4-methyl-2-pentanone |

| 4-methylpentanoic acid |

Chromatographic Techniques for Purity Assessment and Mixture Analysis (e.g., Gas Chromatography)

Gas chromatography (GC) is a cornerstone analytical technique for assessing the purity of volatile compounds like this compound and for analyzing its composition within a mixture. The method separates components of a sample based on their differential partitioning between a stationary phase and a mobile gas phase. For carboxylic acids, direct analysis by GC can be challenging due to their polarity and potential for thermal degradation. Therefore, a common strategy involves derivatization to more volatile and thermally stable esters, typically methyl esters, prior to analysis. nih.gov This process, often achieved using reagents like diazomethane (B1218177) or an acidic methanol (B129727) solution, enhances chromatographic resolution and provides sharper peaks. jppres.com

In a typical GC analysis for purity assessment, a solution of the derivatized this compound is injected into the chromatograph. The components are then separated on a capillary column, which is coated with a specific stationary phase selected based on the analyte's polarity. A flame ionization detector (FID) is commonly employed for the analysis of organic compounds due to its high sensitivity and wide linear range. jppres.com The resulting chromatogram displays peaks corresponding to each separated component, with the area of each peak being proportional to the concentration of that component. The purity of this compound can thus be determined by the relative area of its corresponding peak compared to the total area of all peaks in the chromatogram.

When analyzing mixtures, GC allows for the quantification of this compound alongside other components. By calibrating the instrument with standards of known concentration, a calibration curve can be constructed to determine the absolute concentration of the target analyte in an unknown sample. The precision and accuracy of the method are established through validation studies, which assess parameters such as linearity, limits of detection (LOD) and quantification (LOQ), and recovery. nih.govjppres.com For complex mixtures, coupling the gas chromatograph to a mass spectrometer (GC-MS) provides an additional layer of identification, as the mass spectrum of each separated component offers a unique fragmentation pattern that can be used for structural confirmation. nih.gov

Below is an illustrative table of typical parameters for a gas chromatographic analysis of a derivatized carboxylic acid.

Table 1: Illustrative Gas Chromatography (GC) Parameters for the Analysis of Methyl 4-methyl-2-methylidenepentanoate

| Parameter | Value/Description |

| Instrument | Gas Chromatograph with Flame Ionization Detector (GC-FID) |

| Column | Capillary column (e.g., DB-WAX, 30 m x 0.25 mm x 0.25 µm) |

| Injector Temperature | 250 °C |

| Detector Temperature | 280 °C |

| Carrier Gas | Helium or Nitrogen |

| Flow Rate | 1.0 mL/min |

| Oven Temperature Program | Initial 100 °C, ramp at 10 °C/min to 220 °C, hold for 5 min |

| Injection Volume | 1 µL |

| Split Ratio | 50:1 |

| Derivatization Reagent | 5% H₂SO₄ in Methanol |

X-ray Crystallography of Crystalline Derivatives for Absolute Stereochemistry and Conformation

X-ray crystallography stands as the definitive method for determining the three-dimensional atomic arrangement of a molecule, providing unequivocal insights into its absolute stereochemistry and preferred conformation in the solid state. For this compound, which is a liquid at room temperature, this technique would necessitate the synthesis of a suitable crystalline derivative. The introduction of a heavy atom or the formation of a salt with a chiral base of known absolute configuration are common strategies to facilitate crystallization and resolve stereochemical ambiguities.

The process begins with the growth of a high-quality single crystal of the derivative. This crystal is then mounted on a diffractometer and irradiated with a focused beam of X-rays. The crystal diffracts the X-rays in a specific pattern of spots, the intensities and positions of which are meticulously recorded. mdpi.com These diffraction data are then processed to generate an electron density map of the molecule within the crystal lattice. From this map, the positions of individual atoms can be determined with high precision, revealing bond lengths, bond angles, and torsional angles that define the molecule's conformation.

For determining the absolute stereochemistry of a chiral center, such as the C4-position in this compound, X-ray crystallography can be particularly powerful, especially when anomalous dispersion effects are utilized. The structure of the synthesized derivative is solved and refined, and the resulting model provides a complete picture of the spatial arrangement of its constituent atoms. mdpi.comresearchgate.net This allows for the unambiguous assignment of the (R) or (S) configuration of the chiral center. The crystallographic data also reveals details about intermolecular interactions, such as hydrogen bonding, which can influence the packing of molecules in the crystal and provide further understanding of the substance's physical properties. researchgate.net

The results of an X-ray crystallographic analysis are typically summarized in a table of crystallographic data, an example of which is provided below for a hypothetical crystalline derivative of this compound.

Table 2: Illustrative Crystallographic Data for a Hypothetical Derivative of this compound

| Parameter | Example Value |

| Chemical Formula | C₁₄H₁₇NO₃ |

| Formula Weight | 247.29 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 9.540 |

| b (Å) | 11.833 |

| c (Å) | 11.858 |

| β (˚) | 109.43 |

| Volume (ų) | 1262.3 |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.301 |

| Radiation | MoKα (λ = 0.71073 Å) |

| Temperature (K) | 293 |

| Final R-factor | 0.045 |

Advanced Applications in Chemical Sciences

Utilization as a Monomer in Polymer Science and Engineering

The presence of the methylidene (CH2=) group allows 4-methyl-2-methylidenepentanoic acid to act as a monomer in polymerization reactions, leading to the formation of polymers with distinct properties.

Development of Specialty Poly(methacrylate) Analogs and Functional Polymers

While direct polymerization data for this compound is not extensively documented in publicly available literature, its structural similarity to methacrylic acid suggests its potential as a monomer for creating specialty poly(methacrylate) analogs. The incorporation of the isobutyl side chain would be expected to impart specific properties to the resulting polymer, such as increased hydrophobicity and altered chain mobility compared to standard poly(methacrylic acid).

Polymers derived from α-alkyl substituted acrylic acids, such as poly(alkylacrylic acid)s, exhibit interesting solution behavior and self-assembly properties. For instance, the pH-induced conformational transitions and thermoresponsivity of these polymers are influenced by the nature of the alkyl substituent. It is conceivable that a polymer derived from this compound would exhibit unique phase behavior and self-assembly characteristics in solution, making it a candidate for stimuli-responsive materials.

The synthesis of such polymers could be achieved through various radical polymerization techniques. For instance, free radical polymerization of similar monomers like isobutyl acrylate (B77674) is a common industrial practice.

Design of Functional Materials for Specific Applications (e.g., membranes, coatings)

Functional polymers derived from acrylic and methacrylic acids are extensively used in the design of specialized materials like membranes and coatings. Poly(acrylic acid) (PAA) and its derivatives are often grafted onto membrane surfaces to enhance their properties. For example, PAA-functionalized reverse osmosis membranes have shown improved resistance to mineral scaling. nih.govresearchgate.net The introduction of monomers with specific side chains, such as the isobutyl group in this compound, could be a strategy to tailor the surface properties of membranes, influencing their hydrophobicity, fouling resistance, and separation characteristics. nih.govacs.org

Precursor in the Synthesis of Complex Organic Molecules

The combination of a carboxylic acid and a reactive double bond makes this compound a versatile precursor for the synthesis of more intricate organic structures.

Intermediate in Natural Product Synthesis Schemes

While no direct total synthesis of a natural product explicitly lists this compound as a starting material in the reviewed literature, its structural motif is present in various natural products. The retrosynthetic analysis of complex molecules often involves breaking them down into simpler, synthetically accessible building blocks. A molecule with the carbon skeleton of this compound could potentially serve as an intermediate in the synthesis of natural products containing a gem-dimethyl or isobutyl functionality adjacent to a carboxylic acid or its derivative. The synthesis of such building blocks is a crucial aspect of natural product synthesis.

Building Block for Pharmaceutical Intermediates and Analogs (e.g., phosphinic peptides)

A significant application of α-substituted acrylic acids, including this compound, is in the synthesis of phosphinic peptides. These compounds are important as potential inhibitors of metalloproteases, a class of enzymes involved in various physiological and pathological processes.

The synthesis of phosphinic dipeptides often involves the Michael addition of an α-amino-H-phosphinic acid to an α-substituted acrylate. In this reaction, the α-substituted acrylic acid derivative provides the C-terminal part of the dipeptide analog. A general synthetic protocol involves the reaction of an α-aminophosphinic acid with an acrylic acid, such as this compound, under silylating conditions to form the desired phosphinic peptide. This approach allows for the creation of a diverse library of phosphinic peptides by varying both the aminophosphinic acid and the acrylic acid component.

Role in the Development of Fine Chemicals and Specialty Organic Compounds

The reactivity of both the carboxylic acid and the double bond in this compound allows for its conversion into a variety of fine chemicals and specialty organic compounds.

The carboxylic acid moiety can be readily converted into esters, amides, and other derivatives, leading to a range of specialty chemicals with potential applications in flavors, fragrances, and as intermediates in the synthesis of more complex molecules. For instance, the synthesis of specialty esters from acrylic acids is a common industrial process.

Furthermore, the double bond can participate in various addition and cycloaddition reactions, providing a route to functionalized and heterocyclic compounds. For example, the reaction of acrylic acid derivatives with various nucleophiles is a fundamental transformation in organic synthesis. While specific examples detailing the use of this compound in the synthesis of heterocyclic compounds were not found in the reviewed literature, its structure suggests its potential as a precursor for the synthesis of various five- and six-membered heterocyclic systems.

Computational and Mechanistic Investigations

Quantum Chemical Calculations on the Molecular Structure and Reactivity of 4-Methyl-2-methylidenepentanoic Acid

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are instrumental in exploring the fundamental properties of this compound. These calculations can predict the molecule's preferred three-dimensional structures, the distribution of its electrons, and its intrinsic reactivity.

The primary conformational isomers would arise from the rotation around the C2-C3 and C3-C4 single bonds. Additionally, the carboxylic acid group itself can exist in different conformations. The syn conformation, where the O=C-O-H dihedral angle is close to 0°, is generally more stable for carboxylic acids than the anti conformation (dihedral angle ~180°), often by several kcal/mol. nih.gov This preference is due to a stabilizing intramolecular interaction between the hydroxyl proton and the carbonyl oxygen.

Tautomerism, the interconversion of structural isomers, is also a possibility. For this compound, the most likely tautomer would be the β,γ-unsaturated isomer, 4-methyl-2-pentenoic acid, formed by the migration of the double bond. In the presence of a strong base, α,β- and β,γ-unsaturated carboxylic acids can interconvert. libretexts.org However, under normal conditions, the α,β-unsaturated form is generally more stable due to the conjugation between the double bond and the carbonyl group.

Table 1: Predicted Stable Conformers of this compound (This table is a theoretical representation based on general principles of conformational analysis)

| Conformer | Dihedral Angle (C1-C2-C3-C4) | Carboxylic Acid Conformation | Relative Energy (kcal/mol) |

| A | ~60° (gauche) | syn | 0.00 |

| B | ~180° (anti) | syn | > 0 |

| C | ~60° (gauche) | anti | Higher |

| D | ~180° (anti) | anti | Highest |

Note: The relative energies are qualitative predictions. Actual values would require specific calculations.

The electronic structure of this compound is key to its reactivity. As an α,β-unsaturated carboxylic acid, it possesses a conjugated π-system that influences its chemical behavior. wikipedia.org Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting how the molecule will interact with other chemical species. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context.

For α,β-unsaturated carbonyl compounds, the HOMO is typically associated with the π-electrons of the double bond and the non-bonding electrons of the carbonyl oxygen. The LUMO is generally a π* orbital distributed over the C=C-C=O system. youtube.com The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability; a smaller gap suggests higher reactivity.

In the case of this compound, the HOMO would likely have significant contributions from the C=C double bond, making it susceptible to electrophilic attack. The LUMO would be centered on the conjugated system, with a significant coefficient on the β-carbon, making this position a prime target for nucleophilic attack (Michael addition). youtube.comnih.gov

Table 2: Predicted Frontier Molecular Orbital Properties for this compound (This table is a theoretical representation based on FMO analysis of similar α,β-unsaturated carboxylic acids)

| Orbital | Predicted Energy (eV) | Key Atomic Contributions | Implied Reactivity |

| HOMO | ~ -6.0 to -7.0 | C2, C=C double bond | Nucleophilic, susceptible to electrophiles |

| LUMO | ~ -1.0 to -2.0 | C1 (carbonyl), C2, C=C double bond | Electrophilic, susceptible to nucleophiles |

| HOMO-LUMO Gap | ~ 4.0 to 5.0 eV | - | Moderate kinetic stability |

Note: The energy values are estimations based on data for related compounds like acrylic acid. researchgate.netbohrium.com

Reaction Pathway Elucidation and Transition State Analysis for Key Transformations

Computational chemistry can map out the energy landscape of a chemical reaction, identifying the most likely pathway from reactants to products. This involves locating transition states, which are the high-energy points along the reaction coordinate. While specific reaction pathway analyses for this compound are not documented, we can infer its likely behavior in key transformations based on its structural similarity to other α,β-unsaturated carboxylic acids.

One important reaction is the Michael addition, where a nucleophile adds to the β-carbon. libretexts.org A computational study of this reaction would involve modeling the approach of the nucleophile to the double bond, calculating the energy of the transition state where the new bond is partially formed, and then determining the energy of the resulting enolate intermediate.

Another key transformation is polymerization. The reactive alpha-methylene group in compounds like itaconic acid (a structural analog) allows for radical-mediated polymerization. nih.gov A computational analysis of the radical polymerization of this compound would involve calculating the activation barriers for the initiation, propagation, and termination steps.

Molecular Dynamics Simulations of this compound and Its Interactions

Molecular dynamics (MD) simulations provide a way to observe the motion of a molecule over time, offering insights into its dynamic behavior and its interactions with its environment, such as solvent molecules or other solutes. researchgate.net

An MD simulation of this compound in an aqueous solution could reveal how the molecule is solvated. The carboxylic acid group would be expected to form strong hydrogen bonds with water molecules. The hydrophobic isobutyl group would likely influence the local water structure, potentially leading to self-aggregation at higher concentrations, similar to what is observed with other amphiphilic molecules like fatty acids. cam.ac.ukrsc.org

Simulations could also be used to study the molecule's behavior at interfaces, such as an air-water interface, which is relevant to atmospheric chemistry. The orientation and conformation of the molecule at the interface would affect its reactivity with atmospheric oxidants. rsc.org

Concluding Remarks and Future Research Directions

Summary of Current Research Trends and Knowledge Gaps Pertaining to 4-Methyl-2-methylidenepentanoic Acid

The scientific landscape surrounding this compound is currently characterized by a significant lack of dedicated research. While chemical databases confirm its existence and basic molecular formula (C7H12O2), a thorough review of available literature reveals a substantial void in experimental data concerning its synthesis, properties, and potential applications. chemspider.com Current research trends are therefore more defined by what is unknown than what is established.

The primary knowledge gap is the absence of reported synthetic routes to produce this compound in a laboratory setting. Consequently, there is no available information on its physical and chemical properties, such as melting point, boiling point, solubility, and spectral data. This foundational information is a prerequisite for any further investigation into its reactivity and utility.

Furthermore, no studies have explored the polymerization potential of this compound. The presence of a vinylidene group and a carboxylic acid function suggests possibilities for both addition and condensation polymerization, but these have yet to be explored. Similarly, its potential roles in biochemical pathways or as a bioactive molecule remain entirely uninvestigated.

Prospects for Novel Synthetic Methodologies and Catalytic Approaches

The development of synthetic methodologies for this compound represents a key area for future research. Several plausible retrosynthetic pathways can be envisioned based on established organic chemistry principles. For instance, a Wittig-type reaction involving a suitable phosphonium (B103445) ylide and a keto-acid or keto-ester precursor, such as 4-methyl-2-oxopentanoic acid, could be a viable approach. nih.govnist.gov Alternatively, alpha-methylation followed by elimination reactions on a derivative of isovaleric acid could provide another route.

Catalytic approaches could also be explored. For example, transition-metal-catalyzed carbonylation reactions of appropriately substituted allyl or propargyl precursors could offer an efficient and atom-economical synthesis. Given the branched nature of the target molecule, stereoselective synthesis would be a challenging yet valuable goal, potentially achievable through chiral catalysts or auxiliaries. Future research should focus on the practical implementation and optimization of these or other novel synthetic strategies.

Future Directions in Polymer and Materials Science Applications Derived from this compound

The bifunctional nature of this compound, possessing both a polymerizable alkene and a reactive carboxylic acid, makes it an intriguing candidate for the development of novel polymers and materials. Future research in this area could proceed in several directions.

The vinylidene group could be susceptible to radical, anionic, or cationic polymerization, potentially yielding polymers with a poly(methacrylic acid)-type backbone and pendant isobutyl groups. These polymers could exhibit interesting solution properties, thermal stability, and mechanical characteristics due to the bulky branched side chains.

Furthermore, the carboxylic acid group opens avenues for post-polymerization modification, allowing for the introduction of other functional groups or cross-linking moieties. This could lead to the creation of functional materials such as ion-exchange resins, adhesives, or coatings. Copolymers of this compound with other monomers could also be synthesized to tailor the properties of the resulting materials for specific applications. For instance, copolymerization with hydrophobic monomers could lead to the development of novel amphiphilic polymers for drug delivery or surfactant applications.

Emerging Avenues in Biochemical and Mechanistic Research of Branched-Chain Acids

While no specific biochemical research has focused on this compound, the broader field of branched-chain fatty acids and their amino acid precursors (branched-chain amino acids or BCAAs) is an area of intense investigation. nist.govbloomtechz.com BCAAs, such as leucine, isoleucine, and valine, are essential amino acids with crucial roles in protein synthesis, signaling pathways like mTOR, and energy metabolism. nist.govnist.gov

Emerging research has linked altered BCAA metabolism to various metabolic diseases, including insulin (B600854) resistance and type 2 diabetes. nih.gov The catabolism of BCAAs produces branched-chain alpha-keto acids, which are structurally related to this compound. google.com Future research could investigate whether this compound can be synthesized in biological systems, perhaps as a metabolite of microbial origin or through an undiscovered pathway in plants or animals.

Mechanistic studies could explore its potential to interact with enzymes involved in BCAA metabolism or to act as a signaling molecule itself. Given the structural similarities to known bioactive molecules, it would be pertinent to investigate its effects on cellular processes such as mitochondrial function and gene expression.

Interdisciplinary Research Opportunities Involving this compound in Chemical Biology and Material Science

The unique structure of this compound presents a fertile ground for interdisciplinary research at the interface of chemical biology and material science. A significant opportunity lies in the development of "smart" or responsive materials. For example, polymers derived from this monomer could be designed to respond to changes in pH due to the carboxylic acid groups. This could have applications in targeted drug delivery systems that release their payload in specific acidic environments, such as tumors or intracellular compartments.

In the realm of chemical biology, synthetic this compound could be used as a chemical probe to study enzymes that metabolize branched-chain acids. By incorporating isotopic labels or reporter groups, researchers could track its metabolic fate and identify interacting proteins. Furthermore, the creation of biocompatible and biodegradable polymers from this monomer could be explored for applications in tissue engineering and regenerative medicine. The branched isobutyl side chains may influence the material's interaction with cells and its degradation profile.

Future collaborative efforts between synthetic chemists, polymer scientists, and biochemists will be crucial to unlocking the full potential of this currently understudied molecule.

Q & A

Q. Q1. What are the optimal synthetic routes for 4-methyl-2-methylidenepentanoic acid, and how can reaction yields be improved?

Methodological Answer: The synthesis typically involves multi-step reactions, such as Claisen-Schmidt condensations or Michael additions, followed by acid-catalyzed cyclization. For example, describes a synthesis pathway involving intermediates like (S,S)-4a-c, where controlled hydrogenation and coupling reactions are critical. To improve yields:

Q. Q2. What spectroscopic techniques are most reliable for characterizing this compound?

Methodological Answer: A combination of techniques ensures accurate structural confirmation:

- NMR (¹H and ¹³C): Identify methylidene protons (δ 5.2–5.8 ppm) and carboxyl groups (δ 170–180 ppm in ¹³C) .

- FT-IR: Confirm the presence of C=O (1700–1750 cm⁻¹) and conjugated double bonds (1600–1650 cm⁻¹) .

- X-ray crystallography: Resolve stereochemistry and bond angles, as demonstrated for sulfonamido derivatives in .

Q. Q3. How should researchers assess the purity of this compound?

Methodological Answer:

- HPLC with UV detection: Use C18 columns and mobile phases like acetonitrile/water (acidified with 0.1% TFA) to separate impurities .

- GC-MS: Detect volatile byproducts; however, derivatization (e.g., silylation) may be required for carboxylate groups .

- Elemental analysis: Verify C, H, and O percentages within ±0.3% of theoretical values .

Advanced Research Questions

Q. Q4. How can computational methods resolve contradictions between experimental and theoretical data for this compound?

Methodological Answer:

- DFT calculations: Compare optimized geometries (e.g., bond lengths, dihedral angles) with X-ray crystallography data to validate structural models .

- Molecular docking: Investigate interactions with enzymes like HDACs (histone deacetylases) to explain discrepancies in bioactivity assays .

- Solvent effect simulations: Use COSMO-RS models to predict solubility and partition coefficients, addressing mismatches in experimental logP values .

Q. Q5. What strategies mitigate instability of this compound under ambient conditions?

Methodological Answer:

Q. Q6. How can researchers address inconsistencies in NMR spectral data due to tautomerism?

Methodological Answer:

- Variable-temperature NMR: Conduct experiments at 25–60°C to observe shifts in equilibrium between keto-enol tautomers .

- Deuterium exchange experiments: Add D₂O to identify exchangeable protons, distinguishing enolic OH groups .

- Dynamic HPLC: Use chiral columns to separate tautomers if they exhibit different retention times .

Q. Q7. What advanced techniques elucidate the compound’s role in enzymatic inhibition?

Methodological Answer:

- Isothermal titration calorimetry (ITC): Measure binding affinity (Kd) and stoichiometry with HDACs or eNOS .

- Kinetic assays: Use fluorogenic substrates (e.g., Ac-Lys-AMC) to quantify inhibition constants (Ki) under varying pH and ionic conditions .

- Cryo-EM: Resolve 3D structures of enzyme-inhibitor complexes at near-atomic resolution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.